molecular formula C14H9N5O B5354286 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5354286
M. Wt: 263.25 g/mol
InChI Key: BWLVVRNCOFKSPQ-UHFFFAOYSA-N
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Description

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a furyl group and a pyridyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines as starting materials, which react with 2-pyridyl trifluoromethanesulfonate under palladium catalysis . Another method involves intramolecular electrochemical dehydrogenative N–N bond formation under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of palladium-catalyzed reactions and electrochemical methods offers scalability and efficiency, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furyl or pyridyl rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

Uniqueness

2-(2-Furyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both furyl and pyridyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLVVRNCOFKSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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